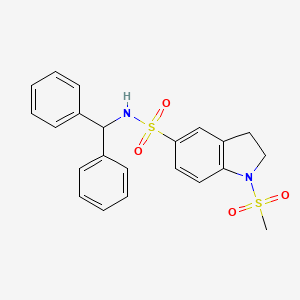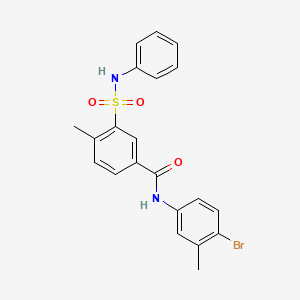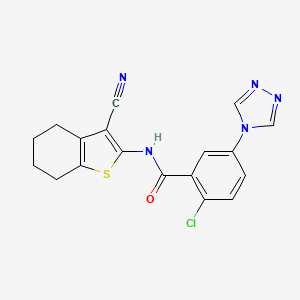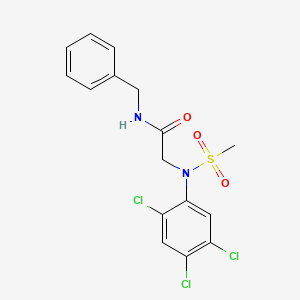![molecular formula C23H18ClNO5 B3506673 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B3506673.png)
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid
Vue d'ensemble
Description
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in the fields of sports performance enhancement, cardiovascular disease treatment, and cancer therapy.
Mécanisme D'action
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid leads to increased fatty acid oxidation and decreased glucose utilization, resulting in improved endurance and lipid profiles. Additionally, activation of PPARδ by 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid leads to decreased inflammation and increased apoptosis, resulting in potential therapeutic effects in cardiovascular disease and cancer.
Biochemical and physiological effects:
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has been shown to have a number of biochemical and physiological effects in various animal and cell models. These effects include increased fatty acid oxidation, improved glucose homeostasis, reduced inflammation, increased apoptosis, and improved lipid profiles. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has several advantages for lab experiments, including its high potency and specificity for PPARδ, its ability to be administered orally, and its relatively long half-life. However, 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid also has several limitations, including its potential toxicity and off-target effects, its limited solubility in water, and its potential for abuse in sports.
Orientations Futures
There are several future directions for research on 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid, including the development of more potent and selective PPARδ agonists, the investigation of potential toxicities and off-target effects, the exploration of novel therapeutic applications, and the development of improved methods for detecting 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid in biological samples. Additionally, more research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid.
Applications De Recherche Scientifique
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has been extensively studied for its potential applications in sports performance enhancement, cardiovascular disease treatment, and cancer therapy. In sports, 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has been shown to increase endurance and improve lipid metabolism, making it a potential doping agent. In cardiovascular disease treatment, 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has been shown to reduce inflammation and improve lipid profiles, making it a potential therapeutic agent. In cancer therapy, 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has been shown to induce apoptosis and inhibit tumor growth, making it a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
5-[[4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5/c1-2-28-22-11-15(10-17(13-25)16-4-3-5-18(24)12-16)6-8-20(22)29-14-19-7-9-21(30-19)23(26)27/h3-12H,2,14H2,1H3,(H,26,27)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGHVQXDBXCOMM-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC(=CC=C2)Cl)OCC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)Cl)OCC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy}methyl)furan-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethylphenyl)-4-methylbenzamide](/img/structure/B3506600.png)
![3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3506608.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3506611.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3506612.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3506634.png)
![ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3506650.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperazine](/img/structure/B3506662.png)

![N-(2,4-dimethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3506675.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-fluorophenyl)acetamide](/img/structure/B3506692.png)